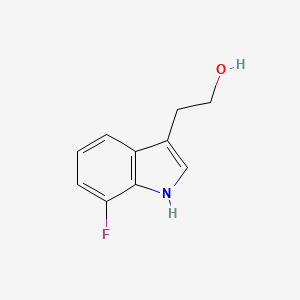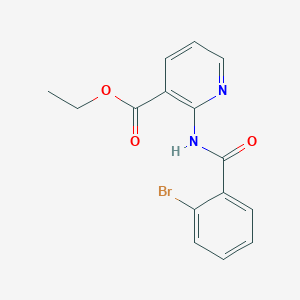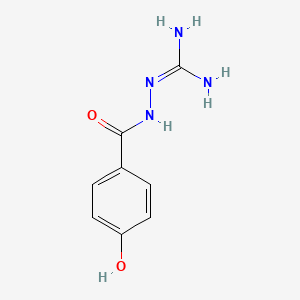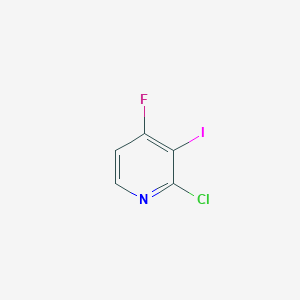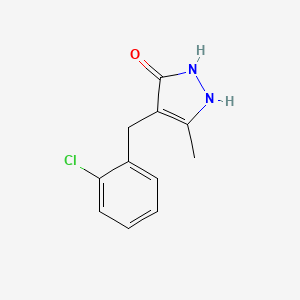
4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol
説明
4-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-ol, otherwise known as CBMP, is a synthetic molecule that has been studied in recent years for its potential applications in a variety of scientific fields. This molecule has a unique structure and properties, making it an attractive candidate for research.
科学的研究の応用
Synthesis and Biological Activities
4,5-Diaryl-1H-pyrazole-3-ol derivatives, including structures analogous to 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol, have been explored extensively for their potential as COX-2 inhibitors. These compounds, synthesized using versatile templates and cyclization methods, have demonstrated selective inhibitory activity against COX-2 over COX-1 enzymes, indicating their potential for therapeutic applications in inflammation and possibly cancer research (Patel et al., 2004).
Green Chemistry Approaches
Efforts towards eco-friendly synthetic methods have led to solvent-free and catalyst-free protocols for synthesizing pyrazole derivatives. For example, the one-pot synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) utilizing recyclable catalysts or under solvent-free conditions presents an environmentally friendly approach, highlighting the compound's role in sustainable chemistry (Zhou & Zhang, 2015).
Catalysis and Chemical Transformations
Innovative catalytic methods have been developed to synthesize pyrazole derivatives efficiently. Techniques involving heterogeneous catalysts, such as Ce(SO4)2.4H2O, or green catalysts like cellulose sulfuric acid and nanosilica supported antimony pentachloride (SbCl5/SiO2 NPs), offer high yields and eco-friendly alternatives for chemical synthesis. These methods underscore the utility of 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol and its derivatives in facilitating diverse chemical transformations (Mosaddegh et al., 2017; Sadeghi & Rad, 2015).
Antimicrobial and Antitumor Properties
Research into the biological properties of pyrazole derivatives has revealed their potential as antimicrobial and antitumor agents. For instance, novel synthesis and evaluations of these compounds have shown promising results in antibacterial and antitumor studies, highlighting their significance in medicinal chemistry and drug development (Hamama et al., 2012).
Corrosion Inhibition
The application of pyrazole derivatives in materials science, specifically for corrosion inhibition of metals in industrial environments, represents another important area of research. Studies have demonstrated the effectiveness of these compounds in protecting metal surfaces, offering insights into their potential for developing new corrosion inhibitors (Singh et al., 2020).
特性
IUPAC Name |
4-[(2-chlorophenyl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7-9(11(15)14-13-7)6-8-4-2-3-5-10(8)12/h2-5H,6H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBOAVPXKDMZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1455542.png)
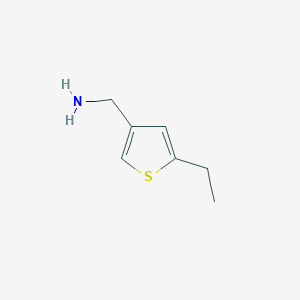
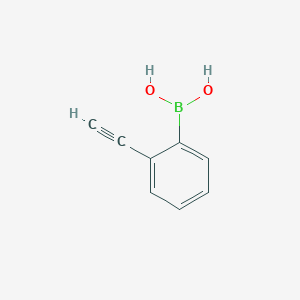
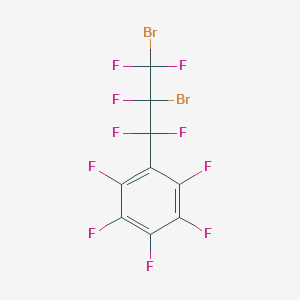
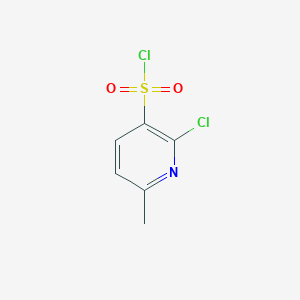
![[(4-Methylimidazolidin-2-ylidene)amino]carbonitrile](/img/structure/B1455550.png)
![[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine](/img/structure/B1455551.png)
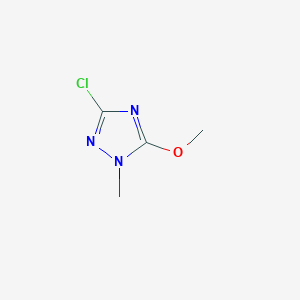
![2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1455555.png)
![6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B1455558.png)
